molecular formula C6H5N9O2 B14262348 1,2,5-Oxadiazol-3-amine, 4,4'-(1H-1,2,4-triazole-3,5-diyl)bis- CAS No. 246048-66-8

1,2,5-Oxadiazol-3-amine, 4,4'-(1H-1,2,4-triazole-3,5-diyl)bis-

Cat. No.: B14262348
CAS No.: 246048-66-8
M. Wt: 235.16 g/mol
InChI Key: FRGIXFDKYSYJKD-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, including energetic materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: Partial oxidation using hydrogen peroxide in concentrated sulfuric acid.

    Reduction: Reduction reactions involving common reducing agents.

    Substitution: Nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).

    Reduction: Common reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct chemical and physical properties, making it suitable for a variety of applications .

Properties

CAS No.

246048-66-8

Molecular Formula

C6H5N9O2

Molecular Weight

235.16 g/mol

IUPAC Name

4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H5N9O2/c7-3-1(12-16-14-3)5-9-6(11-10-5)2-4(8)15-17-13-2/h(H2,7,14)(H2,8,15)(H,9,10,11)

InChI Key

FRGIXFDKYSYJKD-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C2=NC(=NN2)C3=NON=C3N

Origin of Product

United States

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